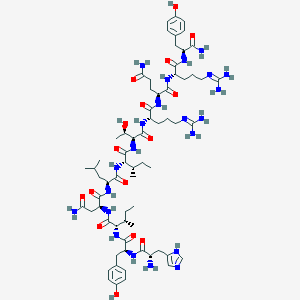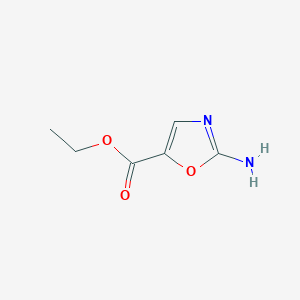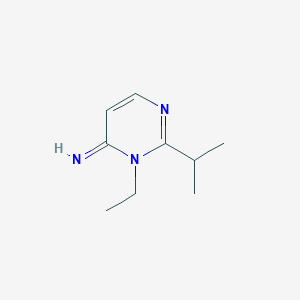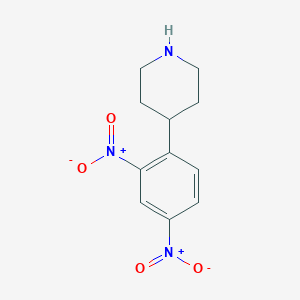
Neuropeptide Y (26-36)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neuropeptide Y (26-36) is a peptide fragment of the larger neuropeptide Y (NPY) molecule. NPY is a neurotransmitter that is widely distributed in the central and peripheral nervous systems and plays a role in regulating a variety of physiological processes, including appetite, energy metabolism, and stress response. NPY (26-36) is a potent agonist of the Y2 receptor subtype and has been the subject of extensive research due to its potential therapeutic applications.
Mecanismo De Acción
NPY (Neuropeptide Y (26-36)) exerts its effects by binding to the Y2 receptor subtype, which is widely expressed in the central and peripheral nervous systems. Activation of the Y2 receptor by NPY (Neuropeptide Y (26-36)) leads to a variety of downstream signaling events, including inhibition of adenylyl cyclase, activation of phospholipase C, and modulation of ion channels. These signaling events ultimately lead to the physiological effects of NPY (Neuropeptide Y (26-36)), including modulation of appetite, energy metabolism, and stress response.
Biochemical and Physiological Effects
NPY (Neuropeptide Y (26-36)) has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to increase food intake and body weight, as well as modulate energy metabolism by increasing glucose uptake and insulin secretion. In addition, NPY (Neuropeptide Y (26-36)) has been shown to modulate stress response and anxiety, with some studies suggesting that it may have anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NPY (Neuropeptide Y (26-36)) has several advantages as a tool for scientific research. It is highly potent and selective for the Y2 receptor subtype, allowing for precise modulation of this receptor. In addition, it is relatively stable and can be easily synthesized using SPPS techniques. However, one limitation of NPY (Neuropeptide Y (26-36)) is that its effects may not fully recapitulate the effects of endogenous NPY, which is a larger and more complex molecule with multiple receptor subtypes.
Direcciones Futuras
There are several future directions for research on NPY (Neuropeptide Y (26-36)). One area of interest is the potential therapeutic applications of this peptide in obesity and diabetes. NPY (Neuropeptide Y (26-36)) has been shown to modulate energy metabolism and glucose uptake, suggesting that it may have potential as a treatment for these conditions. In addition, further research is needed to fully understand the physiological effects of NPY (Neuropeptide Y (26-36)) and its role in stress response and anxiety. Finally, there is potential for the development of novel Y2 receptor agonists based on the structure of NPY (Neuropeptide Y (26-36)), which could have therapeutic applications in a variety of conditions.
Métodos De Síntesis
NPY (Neuropeptide Y (26-36)) can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise addition of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin. The resulting crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain a highly pure final product.
Aplicaciones Científicas De Investigación
NPY (Neuropeptide Y (26-36)) has been used extensively in scientific research as a tool to investigate the role of NPY in various physiological processes. It has been shown to modulate appetite and energy metabolism, as well as play a role in stress response and anxiety. In addition, NPY (Neuropeptide Y (26-36)) has been investigated for its potential therapeutic applications in a variety of conditions, including obesity, diabetes, and anxiety disorders.
Propiedades
Número CAS |
113676-81-6 |
|---|---|
Nombre del producto |
Neuropeptide Y (26-36) |
Fórmula molecular |
C67H106N22O16 |
Peso molecular |
1475.7 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C67H106N22O16/c1-8-34(5)52(87-62(102)48(28-38-16-20-41(92)21-17-38)84-56(96)42(68)29-39-31-76-32-79-39)63(103)86-49(30-51(70)94)60(100)85-47(26-33(3)4)61(101)88-53(35(6)9-2)64(104)89-54(36(7)90)65(105)82-44(13-11-25-78-67(74)75)57(97)81-45(22-23-50(69)93)59(99)80-43(12-10-24-77-66(72)73)58(98)83-46(55(71)95)27-37-14-18-40(91)19-15-37/h14-21,31-36,42-49,52-54,90-92H,8-13,22-30,68H2,1-7H3,(H2,69,93)(H2,70,94)(H2,71,95)(H,76,79)(H,80,99)(H,81,97)(H,82,105)(H,83,98)(H,84,96)(H,85,100)(H,86,103)(H,87,102)(H,88,101)(H,89,104)(H4,72,73,77)(H4,74,75,78)/t34-,35-,36+,42-,43-,44-,45-,46-,47-,48-,49-,52-,53-,54-/m0/s1 |
Clave InChI |
NVSKWNGRDPRFPF-ANSQDGHYSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CN=CN3)N |
SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CN=CN3)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CN=CN3)N |
Otros números CAS |
113676-81-6 |
Secuencia |
HYINLITRQRY |
Sinónimos |
neuropeptide Y (26-36) NPY (26-36) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-Methyl-5H-pyrrolo[1,2-D]tetrazole](/img/structure/B53178.png)








